Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The specific role of these targets can vary widely depending on the physiological context .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
These properties can significantly impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity, alteration of signal transduction pathways, and regulation of gene expression .
Action Environment
The action, efficacy, and stability of Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride can be influenced by a variety of environmental factors. These may include the physiological environment (e.g., pH, temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
Biochemical Analysis
Biochemical Properties
Methyl 3-amino-2-[(2-methylphenyl)methyl]propanoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing their activity and the overall biochemical pathways they are involved in. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It may bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent cellular responses
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its overall effects on cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-methylphenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9-5-3-4-6-10(9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEYVZZRSXQLCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258640-06-0 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-2-methyl-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1258640-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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